(E)-N'-(4-hydroxy-3-methoxybenzylidene)-2-morpholinoacetohydrazide
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Overview
Description
(E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-morpholinoacetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-morpholinoacetohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-morpholinoacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 4-hydroxy-3-methoxybenzaldehyde in ethanol.
- Add 2-morpholinoacetohydrazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under reduced pressure.
Industrial Production Methods
While the laboratory synthesis is straightforward, scaling up for industrial production may require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-morpholinoacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-morpholinoacetohydrazide is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which can be studied for their structural and catalytic properties.
Biology
Biologically, this compound exhibits antimicrobial and antioxidant activities. It has been tested against various bacterial and fungal strains, showing promising results as a potential antimicrobial agent.
Medicine
In medicinal chemistry, (E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-morpholinoacetohydrazide is investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells through various molecular pathways.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its ability to form stable complexes with metals makes it useful in material science.
Mechanism of Action
The mechanism of action of (E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-morpholinoacetohydrazide involves its interaction with cellular targets. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function. The compound also inhibits the growth of microbial cells by interfering with their cell wall synthesis and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-3-methoxybenzaldehyde hydrazone
- 2-morpholinoacetohydrazide
- Benzylideneacetohydrazide derivatives
Uniqueness
(E)-N’-(4-hydroxy-3-methoxybenzylidene)-2-morpholinoacetohydrazide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to form stable metal complexes and its diverse range of applications make it a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-20-13-8-11(2-3-12(13)18)9-15-16-14(19)10-17-4-6-21-7-5-17/h2-3,8-9,18H,4-7,10H2,1H3,(H,16,19)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMNIDMEZNCEHV-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CN2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CN2CCOCC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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